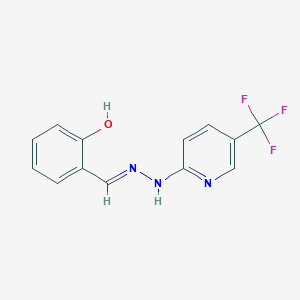

(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol

Description

Properties

IUPAC Name |

2-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)10-5-6-12(17-8-10)19-18-7-9-3-1-2-4-11(9)20/h1-8,20H,(H,17,19)/b18-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKPTUHPOLYREY-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(5-(trifluoromethyl)pyridin-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The hydrazone group can be reduced to form hydrazines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Hydrazone derivatives, including those related to (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol, have been evaluated for their antimicrobial properties. Studies indicate that such compounds can exhibit significant antifungal activity against various pathogens. For example, derivatives with similar structural motifs have shown promising results against Fusarium graminearum and Rhizoctonia solani, with effective concentrations (EC50) lower than traditional antifungal agents .

Cancer Treatment Potential

The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can enhance the anticancer activity of the compounds. Research has demonstrated that similar hydrazone derivatives exhibit antitumor activity against a range of cancer cell lines, suggesting that this compound may also possess similar therapeutic potential .

Mechanism of Action

The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or disruption of cellular processes in pathogens or cancer cells. For instance, hydrazone derivatives have been shown to inhibit cell proliferation through apoptosis induction in cancer cells .

Agricultural Applications

Insecticidal Properties

Compounds containing trifluoromethylated pyridine moieties are increasingly being explored as insecticides due to their unique modes of action. The trifluoromethyl group enhances the biological activity of the pyridine ring, making it an attractive scaffold for developing novel insecticides. Research indicates that similar compounds can effectively target pest species resistant to conventional insecticides .

Fungicides Development

The antifungal properties of hydrazone derivatives have led to their investigation as potential fungicides. The ability to modify the hydrazone structure allows for the optimization of fungicidal activity against various fungal pathogens affecting crops. This is particularly relevant in the context of developing sustainable agricultural practices that minimize reliance on traditional fungicides .

Material Science Applications

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of functional materials such as polymers and nanocomposites. The incorporation of hydrazone linkages can enhance the thermal stability and mechanical properties of these materials, making them suitable for various industrial applications .

Sensors and Detection Systems

Research into the use of hydrazone compounds in sensor technology has shown promise, particularly in detecting metal ions and environmental pollutants. The ability of these compounds to form chelates with metal ions can be exploited for developing sensitive detection systems .

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazone Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound contrasts with electron-donating methyl (-CH₃) groups in (E)-4,5-dimethyl derivatives and electron-withdrawing nitro (-NO₂) groups in dinitrophenyl analogs . These differences influence electronic properties, such as resonance stabilization of the hydrazone bond and acidity of the phenolic -OH.

- Heterocyclic Variations : Replacement of pyridine with pyrazine (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and π-stacking interactions in crystallographic packing.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

- Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability (e.g., 162–164°C ) than nitro-substituted compounds, which are prone to decomposition under heat .

Computational and Theoretical Studies

Table 4: QSAR and Mutagenicity Predictions

- Mutagenicity: Nitro groups are associated with higher genotoxicity , whereas -CF₃ may reduce risks due to metabolic inertness. Computational models (e.g., TEST ) could further validate this hypothesis.

Biological Activity

(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol, a compound featuring a hydrazone linkage and a trifluoromethyl pyridine moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Properties:

- Molecular Formula: C13H10F3N3O

- Molar Mass: 293.23 g/mol

- CAS Number: Not yet assigned in available literature.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, the hydrazone derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 64 to 512 μg/mL. Notably, the compound under investigation showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| Control (Levofloxacin) | 8.1 | Staphylococcus aureus |

2. Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent scavenging effect, suggesting that the trifluoromethyl group contributes to the electron-donating ability of the molecule. The half-maximal inhibitory concentration (IC50) was found to be approximately 25 μg/mL, which is competitive with known antioxidants like ascorbic acid .

3. Anticancer Activity

In vitro studies have shown promising anticancer activity against several cancer cell lines, including human pancreatic and gastric cancer cells. The compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 30 μM. Mechanistic studies revealed that the compound targets mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Patu8988 (Pancreatic) | 15 | Mitochondrial ROS production |

| SGC7901 (Gastric) | 20 | Apoptosis induction |

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded that derivatives with trifluoromethyl substitutions exhibited superior antibacterial activity compared to their non-fluorinated counterparts, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on the anticancer properties of similar hydrazone compounds, researchers utilized flow cytometry and Western blot analyses to assess apoptosis markers in cancer cells treated with this compound. The results indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, reinforcing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol, and how can reaction conditions be controlled to ensure stereoselectivity?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-hydroxybenzaldehyde derivatives and 2-hydrazino-5-(trifluoromethyl)pyridine. Key steps include:

- pH control : Alkaline conditions (e.g., NaOH in ethanol) to facilitate hydrazone bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for trifluoromethylpyridine derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the (E)-isomer .

Q. Which spectroscopic techniques are most reliable for characterizing the hydrazone bond and trifluoromethyl group in this compound?

- Methodological Answer :

- IR Spectroscopy : Look for at 3200–3300 cm, at 1580–1620 cm, and at 1120–1160 cm .

- - and -NMR : Aromatic protons (δ 6.5–8.5 ppm), hydrazone CH=N (δ 8.0–8.5 ppm), and CF groups (δ 120–125 ppm in -NMR) .

- Mass Spectrometry : Molecular ion peak (M) matching the exact mass (e.g., m/z 325.08 for C) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and resolve contradictions in experimental spectral data?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model hyperconjugation in the hydrazone moiety .

- Basis Sets : Apply effective core potentials (ECPs) like LANL2DZ for heavy atoms (e.g., fluorine) to account for relativistic effects .

- Validation : Compare computed IR/NMR spectra with experimental data. Discrepancies >5% may require re-optimization with solvent-phase models (e.g., PCM) .

Q. What strategies can address discrepancies between theoretical and experimental UV-Vis absorption maxima?

- Methodological Answer :

- Solvent Effects : Use time-dependent DFT (TD-DFT) with explicit solvent models (e.g., ethanol) to refine λ predictions .

- Conformational Analysis : Rotameric states of the hydrazone bond can shift λ by 10–20 nm; perform Boltzmann averaging over low-energy conformers .

- Experimental Calibration : Validate with UV-Vis in multiple solvents (e.g., DMSO vs. methanol) to isolate solvent polarity effects .

Q. How can QSAR models predict mutagenicity or bioactivity of this compound, and what are their limitations?

- Methodological Answer :

- Model Selection : Consensus QSAR (e.g., TEST software) averages predictions from multiple algorithms (e.g., TOPKAT, MC4PC) to estimate mutagenicity .

- Descriptor Selection : Include electronic parameters (e.g., HOMO-LUMO gap) and topological indices (e.g., Wiener index) for hydrazone derivatives .

- Limitations : QSAR may fail for trifluoromethyl groups due to sparse training data; cross-validate with Ames test data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.